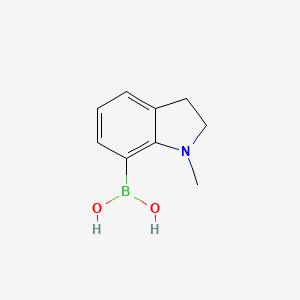

(1-Methylindolin-7-yl)boronic acid

Description

Significance of Organoboron Compounds in Contemporary Organic Synthesis

The importance of organoboron compounds, particularly organoboranes and boronic acids, in modern organic synthesis cannot be overstated. They serve as crucial intermediates in a wide array of chemical transformations, enabling the construction of complex molecular architectures. aablocks.commdpi.com Their rise to prominence is largely due to their role in palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon bonds. acs.orgscispace.com This has had a profound impact on the pharmaceutical and agrochemical industries, where these reactions are used to build novel molecular frameworks for drugs and other bioactive compounds. scispace.comthieme.de

Key attributes of organoboron compounds include their general stability in air and water, tolerance of a wide variety of functional groups, and the fact that their byproduct, boric acid, is environmentally benign. nih.govwiley-vch.de These features make them highly attractive for both laboratory-scale synthesis and large-scale industrial processes. scispace.com

Role of Boronic Acids as Versatile Synthetic Intermediates and Reagents

Boronic acids, with the general structure R-B(OH)₂, are among the most utilized class of organoboron compounds. wikipedia.orgacs.org Structurally, they are trivalent compounds with a vacant p-orbital on the boron atom, which allows them to act as mild Lewis acids. wiley-vch.de This electronic feature is central to their reactivity.

Their versatility is demonstrated in a number of key applications:

Cross-Coupling Reactions: Boronic acids are most famously used as the nucleophilic partner in the Suzuki-Miyaura coupling reaction to form new carbon-carbon bonds. nih.govwikipedia.orglibretexts.org They also participate in other important transformations like the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds. wikipedia.org

Molecular Recognition and Sensing: A unique feature of boronic acids is their ability to form reversible covalent complexes with molecules containing diol functionalities, such as sugars (saccharides), amino acids, and hydroxamic acids. wikipedia.orgnih.gov This property is harnessed in the development of sensors for biological analytes, like glucose, and for creating systems that can selectively transport these molecules across membranes. nih.govmdpi.comwur.nl

Medicinal Chemistry: The boronic acid moiety is a key feature in several therapeutic agents. For instance, the drug Bortezomib, a proteasome inhibitor used in chemotherapy, relies on its boronic acid group to bind to the active site of its enzyme target. wikipedia.org

Historical Context of Boronic Acid Chemistry Development

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis and isolation of ethylboronic acid. nih.govwikipedia.orgwiley-vch.de Despite this early discovery, organoboron compounds remained relatively obscure for many decades. thieme.dewiley-vch.de

The field experienced a renaissance with the pioneering work of Herbert C. Brown at Purdue University. His discovery of the hydroboration reaction provided a simple and effective method for preparing organoboranes, a discovery that earned him a share of the Nobel Prize in Chemistry in 1979. acs.orgmurov.info

A second major breakthrough came in 1979 when Akira Suzuki, who had studied with Brown, discovered that organoboron compounds could be coupled with organic halides using a palladium catalyst. rsc.orgwikipedia.org This reaction, now known as the Suzuki coupling, proved to be exceptionally robust and versatile. The immense utility of this method was recognized with the 2010 Nobel Prize in Chemistry, awarded jointly to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis. acs.orgwikipedia.org

Overview of Heterocyclic Boronic Acids in Advanced Synthesis

Heterocyclic boronic acids are a specific subclass where the boronic acid group is attached to a heterocyclic ring system (a ring containing atoms of at least two different elements, such as nitrogen, oxygen, or sulfur). wiley-vch.de These compounds, including pyridinyl, pyrrolyl, and indolyl derivatives, are of significant interest in medicinal chemistry and materials science due to the prevalence of heterocyclic structures in pharmaceuticals and functional materials. nih.govresearchgate.net

The synthesis of heterocyclic boronic acids can be more challenging than their simpler aryl counterparts but often follows similar methods, such as the Miyaura borylation. nih.govresearchgate.net They serve as invaluable building blocks for creating complex, functional molecules. aablocks.comresearchgate.net Indolylboronic acids, for example, are widely used for the functionalization of the indole (B1671886) scaffold, a core structure in many natural products and drugs. mdpi.comnih.govnih.gov The development of new methods for the regioselective synthesis of these compounds is an active area of research, aiming to provide efficient pathways to novel chemical entities. researchgate.netresearchgate.net

Focus: (1-Methylindolin-7-yl)boronic acid

While the broader class of indolylboronic acids is well-documented, specific research findings on this compound are not widely available in peer-reviewed literature. Its existence is primarily noted in the catalogs of chemical suppliers. bldpharm.com

Based on its structure, this compound is a heterocyclic boronic acid. It features an indoline (B122111) core, which is a saturated analog of the indole ring, with a methyl group on the nitrogen atom and a boronic acid group at the 7-position of the aromatic ring.

Physicochemical Properties (Predicted)

Detailed experimental data for this specific compound is scarce. However, its properties can be inferred from its structure and comparison with related compounds.

| Property | Value |

| Molecular Formula | C₉H₁₂BNO₂ |

| Appearance | Likely a solid at room temperature |

| Reactivity | Expected to act as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions |

Synthesis

General methods for synthesizing aryl and heteroaryl boronic acids can be applied. Common synthetic routes include:

Lithium-halogen exchange followed by reaction with a borate (B1201080) ester. nih.gov

Miyaura borylation , which involves a palladium-catalyzed coupling of a suitable aryl halide (e.g., 7-bromo-1-methylindoline) with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.org

Directed C-H borylation , where an existing functional group on the molecule directs the borylation to a specific position, often using an iridium catalyst. nih.gov

Potential Applications

Given the utility of its parent class, this compound is almost certainly intended as a synthetic intermediate or building block. Its primary application would be in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the 1-methylindolin-7-yl moiety into larger, more complex molecules. nih.govnih.govunr.edu.ar This is a common strategy in drug discovery and materials science to create libraries of compounds for screening and development. The indoline scaffold is a component of various biologically active compounds, making this boronic acid a potentially valuable tool for medicinal chemists.

Strategies for Boron Installation on Indoline Scaffolds

The primary methods for introducing a boron moiety onto the indoline ring system include classic organometallic routes like halogen-lithium exchange and modern transition-metal-catalyzed reactions, such as direct C-H borylation and Miyaura borylation.

A well-established method for creating carbon-boron bonds is through a halogen-metal exchange, followed by quenching with an electrophilic boron source. wikipedia.orgethz.ch This two-step process is a powerful way to prepare organoboron compounds that might be inaccessible through other means. organic-chemistry.org

The synthesis typically begins with a halogenated indoline, such as 7-bromo-1-methylindoline. This precursor undergoes a lithium-halogen exchange upon treatment with an organolithium reagent, commonly n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at cryogenic temperatures (e.g., -78 °C) to prevent side reactions. ethz.chharvard.edu This exchange generates a highly reactive 7-lithio-1-methylindoline intermediate. The reaction is typically very fast, often proceeding more rapidly than potential competing reactions like proton transfer or nucleophilic addition. wikipedia.orgharvard.edu

The subsequent step involves the introduction of a borylating agent. Electrophilic boron compounds such as trialkyl borates (e.g., trimethyl borate or triisopropyl borate) or pinacolborane (HBpin) are added to the reaction mixture. This results in the formation of the corresponding boronate ester, which can then be hydrolyzed under acidic conditions to yield the final this compound. This method is particularly useful as it offers a clear and regiochemically defined pathway to the desired product, dictated by the initial position of the halogen atom. nih.gov A classic approach for C7 functionalization involves the ortho-lithiation of N-carbamate protected indolines, followed by the addition of an electrophile. chemrxiv.org

Direct C-H borylation has emerged as a more atom- and step-economical alternative to traditional methods. nih.govresearchgate.net This approach avoids the need for pre-functionalized halogenated substrates by directly converting a C-H bond into a C-B bond using a transition-metal catalyst, most commonly based on iridium or rhodium. nih.gov

Achieving regioselectivity is a primary challenge in C-H activation chemistry. For indoline scaffolds, functionalization at the C7 position is of significant interest. rsc.org Directing groups attached to the indoline nitrogen are often employed to steer the catalyst to the desired C-H bond. For instance, N-acyl and N-hydrosilyl groups have been shown to effectively direct iridium catalysts to the C7 position. acs.orgresearchgate.net In some cases, even in the presence of substituents at other positions, the directing group can force borylation to occur at the more sterically hindered C7 site. researchgate.net Metal-free methods have also been developed that can provide borylated indolines at the C7 position under mild conditions. nih.gov Ruthenium(II)-catalyzed strategies have also been successfully used for the C7 functionalization of indolines. chemrxiv.org

The substituent on the indoline nitrogen plays a critical role in directing the regiochemical outcome of C-H borylation. While strong coordinating groups like acyl or silyl groups provide explicit direction through chelation, simpler alkyl groups like the methyl group in this compound influence the reaction pathway primarily through steric effects. nih.gov

The inherent reactivity of the indoline ring often leads to borylation at multiple sites, frequently at the C2 and C7 positions. nih.gov The N-methyl group, lacking a strong coordinating atom, does not form a stable chelate with the metal center. Therefore, the regioselectivity for C7 borylation in N-methylindolines is often governed by the steric hindrance imposed by the catalyst-ligand complex, which favors approach to the less-hindered C-H bonds on the benzene (B151609) ring. The catalyst system must be carefully selected to favor the C7 position over other accessible sites.

The choice of catalyst and ligand is paramount in controlling the efficiency and selectivity of C-H borylation. Iridium-based catalysts are the most widely used for this transformation. mdpi.com Common iridium precatalysts include [Ir(OMe)(COD)]2 and [IrCl(COD)]2. mdpi.comresearchgate.net

These precatalysts are used in conjunction with a ligand, typically a bidentate nitrogen-based ligand such as 2,2'-bipyridine (bpy) or 1,10-phenanthroline. nih.govmdpi.com The ligand modulates the steric and electronic properties of the active iridium species, thereby influencing the regioselectivity of the borylation. For example, sterically bulky ligands can enhance selectivity for less-hindered positions. In some instances, ligand-free iridium-catalyzed systems have been developed, which can offer high selectivity for specific positions like C3, though C7 functionalization often requires a directing group strategy. nih.govresearchgate.net The boron source is typically bis(pinacolato)diboron (B2pin2) or pinacolborane (HBpin).

| Catalyst System | Ligand | Boron Source | Solvent | Typical Conditions | Ref. |

| [Ir(OMe)(COD)]2 | 2,2'-Bipyridine (bpy) | B2pin2 | n-Hexane | 80-100 °C | mdpi.com |

| [IrCl(COD)]2 | dtbpy | HBpin | THF | 80 °C | nih.gov |

| Iridium Catalyst | Me4Phen | B2pin2 | Not specified | Not specified | nih.gov |

| [IrCl(cod)]2 | None (Ligand-free) | HBpin | n-Hexane | 80 °C, 12 h | researchgate.net |

The Miyaura borylation is a powerful cross-coupling reaction that synthesizes boronate esters from organic halides and a diboron reagent. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and is conducted in the presence of a base. alfa-chemistry.com It is a popular and reliable method for preparing a wide range of aryl and heteroaryl boronic acids and their esters. nih.gov

For the synthesis of this compound pinacol (B44631) ester, a 7-halo-1-methylindoline (where the halogen is typically bromine or iodine) is reacted with bis(pinacolato)diboron (B2pin2). The reaction requires a palladium catalyst, such as PdCl2(dppf) (dppf = 1,1'-Bis(diphenylphosphino)ferrocene), and a base, most commonly potassium acetate (B1210297) (KOAc). organic-chemistry.org The base is crucial for the transmetalation step in the catalytic cycle. organic-chemistry.org The reaction conditions are generally mild and tolerate a wide variety of functional groups, making this a versatile and widely applicable method. alfa-chemistry.com

| Substrate | Catalyst | Boron Source | Base | Solvent | Ref. |

| Aryl Halide | PdCl2(dppf) | B2pin2 | KOAc | Dioxane / DMSO | organic-chemistry.orgwikipedia.org |

| Vinyl Halide | Pd(dba)2 / Ligand | B2pin2 | KOAc | Toluene | nih.gov |

| Aryl Triflate | Pd(OAc)2 / Ligand | B2pin2 | K2CO3 | DMF | wikipedia.org |

Synthetic Routes to this compound: A Review of Methodologies

The synthesis of this compound, a valuable building block in organic chemistry, relies on strategic approaches to construct the indoline framework and introduce the boronic acid functionality at the C7 position. Methodologies include the formation of the heterocyclic system through cyclization protocols and the subsequent functionalization of pre-formed indoline precursors. This article details established and modern techniques for the preparation of this compound and its derivatives.

Properties

Molecular Formula |

C9H12BNO2 |

|---|---|

Molecular Weight |

177.01 g/mol |

IUPAC Name |

(1-methyl-2,3-dihydroindol-7-yl)boronic acid |

InChI |

InChI=1S/C9H12BNO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-4,12-13H,5-6H2,1H3 |

InChI Key |

WSPZDIABFRISQV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C(=CC=C1)CCN2C)(O)O |

Origin of Product |

United States |

Reactivity and Mechanistic Aspects of 1 Methylindolin 7 Yl Boronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions Involving Indolinyl Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds, and its mechanism has been a subject of extensive study. yonedalabs.comlibretexts.org The general catalytic cycle provides a framework for understanding how indolinyl boronic acids, like (1-Methylindolin-7-yl)boronic acid, participate in these transformations.

Catalytic Cycles and Key Mechanistic Steps (Oxidative Addition, Transmetalation, Reductive Elimination)

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, which reacts with the organic halide (R¹-X). yonedalabs.comlibretexts.org In this step, the palladium center inserts itself into the carbon-halogen bond, leading to the formation of a palladium(II) intermediate. wikipedia.orglibretexts.org The stereochemistry of this step is generally retained for vinyl halides but inverted for allylic and benzylic halides. wikipedia.org The initial product is a cis-palladium complex that often isomerizes to a more stable trans-complex. wikipedia.org

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. nih.govlibretexts.orgillinois.edu For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org This "ate" complex then reacts with the palladium(II) intermediate from the oxidative addition step. The halide or other leaving group on the palladium is replaced by the organic moiety from the boronate. yonedalabs.com The exact mechanism of transmetalation has been a topic of significant research, with evidence suggesting the formation of intermediates with Pd-O-B linkages. illinois.edu

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.comlibretexts.org This step typically requires the organic groups to be in a cis orientation on the palladium complex. libretexts.org

Palladium-Catalyzed Coupling Systems

Palladium remains the most widely used catalyst for Suzuki-Miyaura reactions due to its high efficiency and broad substrate scope. mdpi.comyoutube.com A variety of palladium sources and ligands have been developed to optimize the reaction for different substrates, including those involving indolinyl boronic acids.

The choice of palladium precatalyst and ligands is critical for the success of the coupling reaction, especially when dealing with challenging substrates like unstable boronic acids. nih.gov For instance, new precatalysts have been developed that generate the active Pd(0) species under mild conditions, which can be advantageous for boronic acids prone to decomposition. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rates of both oxidative addition and reductive elimination. illinois.edu

The reaction conditions, including the base and solvent, also play a significant role. yonedalabs.comorganic-chemistry.org For example, the coupling of aryl chlorides, which are often less reactive than bromides or iodides, can be achieved using specific palladium catalysts and conditions. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

| Catalyst/Precatalyst | Ligand | Base | Solvent | Application |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | Coupling of aryl and vinyl triflates. organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | Coupling of aryl and vinyl halides at room temperature. organic-chemistry.org |

| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane/Water | General coupling of aryl halides with boronic esters. youtube.com |

| PdCl₂(dppf) | dppf | K₂CO₃ | THF | Coupling of indolyl triflates with dienyl boronates. nih.gov |

This table presents a selection of commonly used palladium catalyst systems and is not exhaustive.

Nickel-Catalyzed Coupling Systems

While palladium catalysts are dominant, nickel-based systems have emerged as a cost-effective and powerful alternative for Suzuki-Miyaura couplings. mdpi.comchemrxiv.org Nickel catalysts can be particularly effective for coupling challenging substrates, such as aryl chlorides and sterically hindered boronic acids. chemrxiv.orgelsevierpure.com

Recent research has focused on developing efficient nickel precatalysts that are air-stable and exhibit high catalytic activity under mild conditions. chemrxiv.orgelsevierpure.com Mechanistic studies have provided insights into the transmetalation step in nickel-catalyzed reactions, leading to the design of new ligands that can accelerate the catalytic turnover. nih.gov For example, ligands with a pendant hydroxyl group have been shown to pre-organize the boronic acid and the nickel catalyst, facilitating a more efficient transmetalation. nih.gov

Nickel catalysts have also been successfully employed in the cross-coupling of various electrophiles with boronic acids, including styrenyl epoxides and aromatic esters. organic-chemistry.orgresearchgate.netnih.gov

Table 2: Examples of Nickel-Catalyzed Suzuki-Miyaura Coupling Conditions

| Catalyst/Precatalyst | Ligand | Base/Additive | Solvent | Application |

| Ni(cod)₂ | PPh₂ | - (Base-free) | Dioxane | Coupling of chromene acetals with boronic acids. organic-chemistry.org |

| Ni(NHC)P(OR)₃Cl | NHC/Phosphite | TBAF (for N-heterocycles) | - | Coupling of aryl chlorides with arylboronic acids. chemrxiv.org |

| NiBr₂·diglyme | - | - | DMF | Carbonylation of arylboronic acids. rsc.org |

This table provides examples of nickel catalyst systems and their applications.

Other Metal-Catalyzed Coupling Reactions

Beyond palladium and nickel, other transition metals have been explored for their potential to catalyze cross-coupling reactions involving boronic acids. While less common, these alternative systems can offer unique reactivity and selectivity. For instance, copper(I) has been used as a mediator in palladium-catalyzed cyanations of boronic acids. nih.gov The development of catalysts based on more abundant and less expensive metals is an ongoing area of research.

Transition-Metal-Free Coupling Methodologies

In a significant departure from traditional cross-coupling chemistry, transition-metal-free methods for forming carbon-carbon bonds with boronic acids have been developed. youtube.comnih.gov These reactions often proceed through different mechanistic pathways than their metal-catalyzed counterparts.

One notable example is the reductive coupling of tosylhydrazones with boronic acids. nih.gov This reaction is general, tolerates a wide range of functional groups, and avoids the use of metal catalysts altogether. nih.gov Another approach involves borylative couplings that proceed via hydroboration and a 1,2-metallate rearrangement, again without the need for a transition metal. nih.gov These methods highlight the evolving landscape of cross-coupling chemistry and offer more sustainable synthetic routes.

Role of the Boron "Ate" Complex in Reaction Pathways

The formation of a boron "ate" complex is a critical step in the activation of boronic acids for transmetalation in Suzuki-Miyaura reactions. wikipedia.orgorganic-chemistry.org The addition of a base to the boronic acid increases the nucleophilicity of the organic group attached to the boron, facilitating its transfer to the metal center. organic-chemistry.org

The structure of the boronic acid and the nature of the base can influence the formation and reactivity of the ate complex. nih.govresearchgate.net Detailed mechanistic studies have revealed the existence of pre-transmetalation intermediates containing Pd-O-B linkages. illinois.edu Two distinct intermediates have been identified: a tricoordinate boronic acid complex and a tetracoordinate boronate complex, both of which can lead to the cross-coupled product. illinois.edu The dominant pathway can depend on factors such as the concentration of the ligand. illinois.edu

The role of the base and its countercation can also be complex, with some studies suggesting they can have both positive and negative effects on the reaction rate. researchgate.net

Stereochemical Considerations in Reactions Involving this compound

The stereochemical outcomes of cross-coupling reactions are of paramount importance in modern organic synthesis, particularly in the construction of chiral molecules with defined three-dimensional arrangements. While specific studies focusing exclusively on the stereochemistry of this compound in cross-coupling reactions are not extensively detailed in the provided search results, general principles of stereochemistry in Suzuki-Miyaura and other cross-coupling reactions involving boronic acids and their derivatives can be applied to understand the potential stereochemical behavior of this specific compound.

The stereochemistry of a cross-coupling reaction can be influenced by several factors, including the nature of the substrate, the choice of catalyst and ligands, and the reaction conditions. In the context of reactions involving a chiral boronic ester, for instance, the reaction can proceed with a high degree of stereoretention. nih.gov This means that the configuration of the chiral center in the boronic ester is maintained in the final coupled product. For example, the coupling of chiral secondary boronic esters has been shown to proceed with greater than 90% retention of configuration in many cases. nih.gov This is a crucial consideration when designing synthetic routes to enantiomerically pure compounds.

The choice of ligand on the palladium catalyst can also dictate the stereochemical outcome. beilstein-journals.org For instance, in the Suzuki-Miyaura cross-coupling of (Z)-β-enamido triflates with arylboronic acids, the use of different palladium catalysts leads to either retention or inversion of the double bond configuration. beilstein-journals.org Specifically, Pd(PPh₃)₄ promotes retention, while Pd(dppf)Cl₂ favors inversion. beilstein-journals.org This ligand-dependent stereoselectivity provides a powerful tool for accessing either stereoisomer of the product from a single starting material.

Furthermore, the structure of the boronic acid derivative itself can play a role. Chiral boronic esters can exhibit high levels of asymmetric induction in certain reactions. iupac.org The use of chiral auxiliaries on the boron atom can lead to diastereomeric ratios exceeding 1000:1 in some cases. nih.gov This high degree of stereocontrol is essential for the synthesis of complex molecules with multiple stereocenters.

In the context of this compound, which is itself achiral, stereochemical considerations would primarily arise when it is reacted with a chiral coupling partner or in the presence of a chiral catalyst to induce asymmetry. For instance, if the coupling partner contains a stereocenter, the reaction conditions would need to be carefully optimized to avoid racemization or epimerization. The use of chiral ligands on the palladium catalyst could potentially induce enantioselectivity in the formation of a new chiral center in the product.

While direct data on the stereochemical control in reactions of this compound is not available in the provided results, the principles established for other boronic acids suggest that stereochemical outcomes can be effectively controlled. The key to achieving a desired stereochemical result lies in the careful selection of the reaction components, including the specific form of the boronic acid derivative (e.g., as a chiral ester), the palladium catalyst, and the associated ligands.

Synthetic Applications of 1 Methylindolin 7 Yl Boronic Acid As a Building Block

Construction of Substituted Indoline (B122111) Derivatives

The primary application of (1-Methylindolin-7-yl)boronic acid lies in its ability to serve as a precursor for a variety of substituted indoline derivatives. The strategic placement of the boronic acid at the C7-position, a site that can be challenging to functionalize directly, opens up avenues for late-stage modification of the indoline scaffold. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. mdpi.comrsc.org In this context, this compound serves as an excellent coupling partner with a variety of aryl and heteroaryl halides or triflates. This reaction, typically catalyzed by a palladium complex, facilitates the introduction of diverse aromatic and heteroaromatic substituents at the C7-position of the 1-methylindoline (B1632755) core. nih.govnih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Scheme 1: General Suzuki-Miyaura coupling of this compound with an aryl/heteroaryl halide.

The reaction conditions for these couplings are generally mild and tolerant of a wide range of functional groups, making this a highly versatile method for the synthesis of a library of 7-substituted-1-methylindoline derivatives. nih.gov The choice of palladium catalyst, ligand, and base can be optimized to achieve high yields for various substrates. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound

| Entry | Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 78 |

Note: The data in this table is illustrative and based on typical yields reported for similar Suzuki-Miyaura cross-coupling reactions of arylboronic acids. Specific yields for this compound may vary depending on the precise reaction conditions and substrates used.

The strategic functionalization of the C7-position of the indoline nucleus with a boronic acid group also provides a powerful platform for the synthesis of novel fused heterocyclic systems. Through intramolecular cyclization reactions or domino reaction sequences, the boronic acid moiety can participate in the formation of new rings, leading to complex polycyclic structures. nih.gov

One potential strategy involves an intramolecular Suzuki-Miyaura coupling. If a suitable halide or triflate is present on a side chain attached to the indoline nitrogen or another position, an intramolecular cyclization can be triggered to form a new ring fused to the indoline core.

Another approach involves a domino reaction, where an initial intermolecular coupling is followed by a spontaneous or induced intramolecular cyclization. nih.gov For instance, coupling of this compound with a substrate containing a reactive functional group can lead to an intermediate that readily undergoes cyclization to form a fused heterocyclic system.

Table 2: Potential Fused Heterocyclic Systems from this compound Derivatives

| Starting Material Precursor | Reaction Type | Fused Heterocycle |

|---|---|---|

| 7-(2-Bromophenoxy)-1-methylindoline | Intramolecular Suzuki Coupling | Dibenz[b,f]oxepine derivative |

| 1-Methyl-7-(2-vinylphenyl)indoline | Intramolecular Heck Reaction | Dibenzo[a,d]cycloheptene derivative |

Applications in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. organic-chemistry.orgnih.gov Boronic acids are known to participate in several important MCRs, most notably the Petasis and Ugi reactions. organic-chemistry.orgwikipedia.orgnih.govunimi.it

The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, offers a direct route to α-amino acids and their derivatives. organic-chemistry.orgwikipedia.orgorganic-chemistry.org While specific examples with this compound are not extensively documented in readily available literature, its structural similarity to other arylboronic acids suggests its potential applicability in such transformations. The reaction would involve the condensation of an amine and a carbonyl compound to form an iminium ion, which is then attacked by the nucleophilic (1-Methylindolin-7-yl) group from the boronic acid.

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. nih.govunimi.it The incorporation of a boronic acid functionality into one of the components can lead to highly complex and diverse molecular scaffolds. nih.gov For example, using an amine, aldehyde, or carboxylic acid functionalized with the this compound moiety in an Ugi reaction would result in the direct incorporation of this valuable fragment into a peptide-like backbone.

Assembly of Complex Molecular Architectures

The ability to introduce the 1-methylindolin-7-yl moiety into larger molecules through reliable C-C bond-forming reactions makes this compound a key building block for the assembly of complex molecular architectures. nih.gov This is particularly relevant in the synthesis of natural products and their analogues, as well as in the development of novel pharmaceutical agents. nih.govmdpi.com

The iterative use of Suzuki-Miyaura cross-coupling reactions, for instance, allows for the sequential addition of different aryl or heteroaryl groups, leading to the construction of highly elaborate and functionalized biaryl or polyaryl systems centered around the indoline core. nih.gov This step-wise approach provides a high degree of control over the final structure of the molecule.

Furthermore, the functional group tolerance of reactions involving boronic acids means that complex fragments can be coupled late in a synthetic sequence, a strategy that is highly desirable in the synthesis of complex molecules. nih.gov This allows for the efficient assembly of intricate structures without the need for extensive protecting group manipulations.

Challenges, Limitations, and Strategies in Indolinyl Boronic Acid Chemistry

Stability Issues: Protodeboronation in Indolinyl Boronic Acids

Protodeboronation is a chemical process where a carbon-boron bond is broken and replaced by a carbon-hydrogen bond. wikipedia.org This undesired side reaction is a significant concern in reactions utilizing boronic acids, such as the Suzuki-Miyaura coupling, as it consumes the boronic acid reagent and reduces the yield of the desired product. wikipedia.org The susceptibility of a given boronic acid to protodeboronation is highly variable and depends on several factors, including the reaction conditions and the nature of the organic group attached to the boron atom. wikipedia.org

The rate of protodeboronation is strongly dependent on the pH of the reaction medium. nih.gov Mechanistic studies have revealed multiple pathways for protodeboronation in aqueous media, highlighting the crucial role of pH in determining the speciation of the boronic acid and, consequently, its stability. wikipedia.orgnih.gov For many arylboronic acids, the rate of protodeboronation is fastest at high pH due to the formation of the more reactive arylboronate anions. ed.ac.uk

The stability of boronic acids is also influenced by their pKa values. At a pH close to the pKa of the boronic acid, both the neutral boronic acid and the anionic boronate species are present in significant concentrations. nih.govmanchester.ac.uk This can lead to competing processes that affect stability.

The general trend for simple, non-basic boronic acids is that they are most stable at neutral pH, where both acid- and base-catalyzed protodeboronation pathways are at a minimum. wikipedia.org However, for heteroaromatic boronic acids, the situation can be more complex due to the presence of basic nitrogen atoms, which can lead to the formation of zwitterionic species at neutral pH, a form that can be highly susceptible to protodeboronation. wikipedia.org

Table 1: Factors Influencing Boronic Acid Stability

| Factor | Influence on Protodeboronation | References |

|---|---|---|

| pH | Rate is highly pH-dependent; often faster at high pH for arylboronic acids. | nih.goved.ac.uk |

| pKa | When pH is close to pKa, competing reactions can increase instability. | nih.govmanchester.ac.uk |

| Structure | Heteroaromatic boronic acids can form reactive zwitterionic species. | wikipedia.org |

| Catalysts | Metal additives can either accelerate or attenuate protodeboronation. | nih.gov |

A significant factor contributing to the instability of boronic acids under certain conditions is autocatalysis. When the pH of the medium is near the pKa of the boronic acid, both the boronic acid and its corresponding boronate anion exist in equilibrium. nih.gov In this scenario, the boronate anion can catalyze the protodeboronation of the neutral boronic acid, a process known as self-catalysis or autocatalysis. nih.goved.ac.uk This can lead to an accelerated rate of decomposition, especially at high initial concentrations of the boronic acid. nih.gov This phenomenon underscores the benefits of strategies that maintain a low steady-state concentration of the unstable boronic acid during a reaction. nih.gov

Strategies for Mitigating Protodeboronation and Enhancing Stability

Given the challenges posed by protodeboronation, several strategies have been developed to enhance the stability of boronic acids and improve their utility in chemical synthesis.

A highly effective strategy to combat the instability of boronic acids is the use of "masked" or protected forms, such as N-methyliminodiacetic acid (MIDA) boronates. wikipedia.orgnih.gov MIDA boronates are air-stable, crystalline solids that are generally unreactive under standard anhydrous cross-coupling conditions. nih.govsigmaaldrich.com They are compatible with a wide range of synthetic reagents and can be purified by silica (B1680970) gel chromatography. nih.govnih.gov

The key advantage of MIDA boronates lies in their ability to undergo a slow, controlled release of the corresponding boronic acid under specific reaction conditions, typically in the presence of a mild aqueous base like potassium phosphate (B84403) (K₃PO₄). nih.govsigmaaldrich.com This "slow-release" approach maintains a low concentration of the free boronic acid throughout the reaction, minimizing decomposition via protodeboronation while allowing it to participate in the desired coupling reaction. wikipedia.orgnih.gov This has proven to be a general solution for a wide range of otherwise unstable boronic acids, including 2-heterocyclic, vinyl, and cyclopropyl (B3062369) derivatives. nih.gov

Table 2: Comparison of Boronic Acids and MIDA Boronates

| Feature | Boronic Acids | MIDA Boronates | References |

|---|---|---|---|

| Stability | Often unstable, prone to protodeboronation. | Indefinitely air-stable, crystalline solids. | nih.govsigmaaldrich.com |

| Handling | Can be difficult to store and handle. | Easy to handle and store long-term. | sigmaaldrich.com |

| Purification | Often difficult to purify. | Compatible with silica gel chromatography. | nih.govnih.gov |

| Reactivity | Can decompose under reaction conditions. | Unreactive until deprotected for slow release. | nih.govsigmaaldrich.com |

Careful optimization of reaction conditions can also significantly mitigate protodeboronation. The choice of solvent, temperature, and additives can have a profound impact on the stability of the boronic acid and the rate of the desired reaction versus the undesired decomposition.

For instance, in Suzuki-Miyaura couplings, the use of efficient catalyst systems that promote rapid catalytic turnover can increase the rate of the productive cross-coupling, thereby outcompeting the slower protodeboronation pathway. wikipedia.org Metal additives, such as copper and silver salts, have also been employed to accelerate cross-coupling reactions. wikipedia.org However, it is important to note that certain additives can also accelerate protodeboronation depending on the specific boronic acid and reaction mechanism. nih.gov

Running reactions under anhydrous conditions can also be beneficial, as it reduces the availability of protons that can participate in protodeboronation. reddit.com The temperature of the reaction is another critical parameter; while higher temperatures can increase the rate of the desired reaction, they can also accelerate decomposition. Therefore, finding the optimal temperature is crucial. nih.gov

Regioselectivity Control in Borylation of Indoline (B122111) Derivatives

The synthesis of substituted indolines often involves the direct borylation of the indoline core. Controlling the position of borylation (regioselectivity) is a key challenge. For indole (B1671886) derivatives, there are multiple C-H bonds that can potentially undergo borylation. researchgate.net

In the case of indoles, transition-metal-catalyzed C-H borylation has emerged as a powerful method. researchgate.net The regioselectivity of these reactions can be influenced by several factors, including the nature of the catalyst, the directing group on the indole nitrogen, and the electronic properties of the indole substrate. nih.govrsc.org

For example, in nickel-catalyzed dearomative arylboration of indoles, the choice of the N-protecting group can dramatically influence the regioselectivity between C2 and C3 borylation. nih.govacs.org An N-Boc group tends to direct borylation to the C2 position, while an N-Piv group favors C3 borylation. nih.gov This change in regioselectivity is attributed to steric interactions between the bulky protecting group and the fused benzene (B151609) ring of the indole. nih.govacs.org

Furthermore, the electronic polarization of the C2-C3 π-bond in the indole ring plays a significant role in determining the regioselectivity. nih.gov Indoles with a more polarized C2-C3 bond tend to undergo C2-borylation, while those with a less polarized bond favor C3-borylation. nih.gov

Directing groups attached to the indole nitrogen can also be used to control the site of borylation. For instance, different heterocyclic directing groups can selectively direct electrophilic borylation to either the C2 or C7 position of the indole ring. rsc.orgrsc.org Six-membered heterocyclic directing groups generally favor C2 borylation, while five-membered heterocycles lead to preferential C7 borylation. rsc.orgrsc.org

Advanced Methodological Developments and Future Directions

Development of Novel Catalytic Systems for Indolinyl Boronic Acid Transformations

The transformation of indolinyl boronic acids, including (1-Methylindolin-7-yl)boronic acid, is largely dominated by transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netchemrxiv.org The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of these transformations.

Recent research has focused on expanding the catalyst repertoire beyond traditional palladium-based systems. For instance, ruthenium-catalyzed C-H arylation of indoles with boronic acids has been reported, offering a different reactivity pattern and functional group tolerance. nih.gov While not specific to this compound, these developments in indole (B1671886) chemistry are often transferable to indoline (B122111) derivatives. The use of nickel, rhodium, and copper catalysts in reactions involving indolylboronic acids has also been explored, providing alternative pathways for C-C bond formation. mdpi.comresearchgate.net

A significant area of development is the design of more efficient ligands for the metal catalysts. Sterically bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, have shown great efficacy in promoting the cross-coupling of a wide range of heteroarylboronic acids. nih.gov The continuous evolution of ligand design is expected to yield catalysts with improved activity and selectivity for transformations involving sterically hindered or electronically challenging substrates like this compound.

| Catalyst System | Reaction Type | Key Advantages |

| Palladium with phosphine ligands (e.g., SPhos, XPhos) | Suzuki-Miyaura Coupling | High efficiency, broad substrate scope. nih.gov |

| Ruthenium-based catalysts | C-H Arylation | Alternative regioselectivity, tolerance of halides. nih.gov |

| Nickel and Rhodium catalysts | Cross-Coupling | Alternative reactivity to palladium. mdpi.com |

| Copper catalysts | Azidation, Cross-Coupling | Direct conversion to azides, alternative to palladium. researchgate.net |

Green Chemistry Approaches in Indolinyl Boronic Acid Synthesis and Reactions

The principles of green chemistry are increasingly influencing the synthesis and application of organoboron compounds. For indolinyl boronic acids, this translates to developing more atom-economical, energy-efficient, and environmentally benign synthetic methods.

One key area is the move towards C-H borylation, which avoids the need for pre-functionalized starting materials like halo-indolines. mdpi.comnih.gov Transition-metal-catalyzed C-H activation and borylation of indoles is a powerful strategy for the direct synthesis of indolylboronic acids and their esters. researchgate.net While direct C-H borylation of the indoline ring system presents its own regioselectivity challenges, it represents a more sustainable route compared to traditional methods that often involve multiple steps and generate stoichiometric waste.

The use of greener solvents and reaction conditions is another important aspect. Research into performing cross-coupling reactions in water or using microwave irradiation highlights the efforts to reduce the environmental impact of these transformations. ias.ac.innih.gov For example, multicomponent reactions involving formylphenylboronic acids have been successfully carried out in ethanol, a green solvent, using microwave activation to significantly reduce reaction times and energy consumption. nih.gov The ultimate degradation of boronic acids into boric acid, a relatively benign compound, also aligns with green chemistry principles. nih.govmdpi.com

| Green Chemistry Approach | Description | Benefit |

| C-H Borylation | Direct conversion of C-H bonds to C-B bonds. mdpi.comresearchgate.net | Increased atom economy, fewer synthetic steps. |

| Use of Greener Solvents | Employing solvents like water or ethanol. ias.ac.innih.gov | Reduced environmental impact. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. nih.gov | Reduced reaction times and energy consumption. |

| Boronic Acid as a "Green" Compound | Degradation to benign boric acid. nih.govmdpi.com | Low toxicity of byproducts. |

Computational Chemistry and Mechanistic Elucidation Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of reactions involving boronic acids. rsc.org For transformations of this compound, computational studies can provide deep insights into reaction pathways, transition states, and the roles of catalysts and reagents.

Mechanistic studies on the Suzuki-Miyaura reaction have been a major focus, with computations helping to refine our understanding of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. rsc.orgacs.org These studies have revealed the critical role of the base and the nature of the boronic ester in the transmetalation step. acs.org For instance, computational investigations have shown that boronic esters can undergo transmetalation directly without prior hydrolysis, and the electron density of the oxygen atoms in the boronic ester is a key factor. acs.org

Furthermore, computational studies can aid in the rational design of new catalysts and ligands by predicting their steric and electronic effects on reaction outcomes. acs.org By modeling the interaction between a catalyst and a substrate like this compound, researchers can predict which catalyst system will be most effective, thereby reducing the amount of empirical screening required. Detailed computational studies have also been employed to understand novel reaction pathways, such as the fluoride-activated use of boronic acids as hydroxide (B78521) surrogates. rsc.org

Emerging Synthetic Utilities of Indolinyl Boronic Acids

While the primary application of indolinyl boronic acids like this compound is in Suzuki-Miyaura cross-coupling, their synthetic utility is expanding. researchgate.net These compounds are versatile building blocks for creating a diverse range of substituted indoline derivatives, which are prevalent in many biologically active molecules. nih.govresearchgate.net

One emerging area is the use of boronic acids in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials. nih.govnih.gov The ability to incorporate the indoline scaffold into larger molecules in a single step is highly desirable in drug discovery and medicinal chemistry. chemrxiv.orgresearchgate.net

Furthermore, the boronic acid functional group itself can be transformed into other functionalities. For example, copper-catalyzed conversion of boronic acids to azides has been reported, opening up new avenues for the synthesis of nitrogen-containing indoline derivatives. researchgate.net The development of boronic acid catalysis, where the boronic acid itself acts as a catalyst for various organic transformations, is another exciting frontier. researchgate.netscilit.com Although still a developing field, the unique Lewis acidic properties of boronic acids could be harnessed to catalyze reactions involving the indoline core. researchgate.net

The synthesis of complex heteroaryl-heteroaryl structures, often found in pharmaceuticals, is another key application. nih.govnih.gov The development of anhydrous cross-coupling methods has expanded the scope to include previously inaccessible π-rich and π-deficient heterocycles. nih.gov

Q & A

Basic: What are the key considerations for synthesizing (1-Methylindolin-7-yl)boronic acid to ensure purity and yield?

Answer:

Synthesis of this compound typically employs Suzuki-Miyaura cross-coupling reactions, which require precise control of reaction variables such as boronic acid derivative selection, aryl halide partners, ligand/base systems, and solvent polarity. For example, ligand choice (e.g., Pd(PPh₃)₄) significantly impacts catalytic efficiency, while solvent selection (e.g., THF vs. DMF) affects solubility and reaction kinetics . Post-synthesis purification via column chromatography or recrystallization is critical to remove palladium residues and unreacted precursors. Monitoring reaction progress using B NMR (e.g., shifts at 25–30 ppm for boronic acids) ensures structural fidelity .

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Answer:

Structural validation requires a combination of:

- B NMR : Detects boronic acid speciation (e.g., free acid vs. esterified forms). Shifts near 28–32 ppm confirm the presence of the boronic acid moiety, while boroxine trimerization (cyclic anhydrides) appears at ~18 ppm .

- FT-IR : B-O stretching vibrations at 1,320–1,370 cm⁻¹ and B-OH bending at 650–750 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight with <2 ppm error.

Advanced: What methodological challenges arise in quantifying trace impurities of this compound in drug substances, and how can they be addressed?

Answer:

Impurity profiling at sub-ppm levels requires LC-MS/MS in MRM mode for selectivity and sensitivity. Key challenges include:

- Matrix Interference : Co-eluting drug substances (e.g., Lumacaftor) may suppress ionization. Solution: Use hydrophilic interaction liquid chromatography (HILIC) to enhance boronic acid retention .

- Limit of Detection (LOD) : Achievable LODs of 0.1–0.5 ppm require derivatization-free protocols to minimize sample preparation complexity .

- Validation : ICH-compliant linearity (R² > 0.995) and recovery (90–110%) across spiked concentrations.

Advanced: How do researchers design experiments to study the binding kinetics of this compound with diol-containing biomolecules?

Answer:

Stopped-flow fluorescence spectroscopy is ideal for measuring rapid binding kinetics (millisecond resolution). For example:

- Experimental Setup : Mix equimolar boronic acid and diol (e.g., fructose) in buffered solutions (pH 7.4).

- Data Analysis : Fit fluorescence quenching/enhancement traces to pseudo-first-order models to extract (association rate) and (dissociation rate). Reported values for fructose range from to M⁻¹s⁻¹, with affinity trends: fructose > tagatose > glucose .

Advanced: What strategies mitigate boroxine formation during MALDI-MS analysis of this compound derivatives?

Answer:

- On-Plate Derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix and derivatizing agent. DHB forms stable boronic esters in situ, preventing trimerization and simplifying spectral interpretation .

- Pinacol Esterification : Pre-treat samples with pinacol to convert boronic acids to esters (e.g., m/z shifts by +138 Da), eliminating dehydration artifacts .

- High-Throughput Sequencing : Combine MALDI-MS/MS with collision-induced dissociation (CID) to sequence branched peptides without boroxine interference .

Advanced: How can computational modeling aid in predicting the interaction mechanisms between this compound and glycoproteins?

Answer:

- QSAR Descriptors : Calculate 1,357 molecular descriptors (e.g., topological polar surface area, logP) to correlate structure with glycoprotein binding affinity .

- Machine Learning : Apply k-means clustering to a library of 5,136 boronic acids to identify structural motifs enhancing selectivity (e.g., ortho-substituents for steric stabilization) .

- MD Simulations : Model pH-dependent binding using AMBER force fields, revealing how buffer conditions (e.g., borate vs. phosphate) modulate secondary interactions with non-glycosylated proteins .

Advanced: What experimental approaches are used to evaluate the anticancer potential of this compound derivatives?

Answer:

- Tubulin Polymerization Assays : Measure IC₅₀ values (e.g., 21–22 μM for combretastatin analogs) via turbidity assays at 37°C .

- Cell Viability Screens : Test glioblastoma (U87) and leukemia (Jurkat) cell lines using MTT assays. FACScan analysis confirms apoptosis induction via Annexin V/PI staining .

- COMPARE Analysis : Compare growth inhibition profiles across 39 cancer cell lines to identify unique mechanisms (correlation coefficient <0.6 suggests divergent targets) .

Advanced: How do pH and buffer conditions influence the binding selectivity of this compound towards glycoproteins over non-glycosylated proteins?

Answer:

- SPR Studies : Immobilize AECPBA on carboxymethyl dextran surfaces. At pH 8.5, boronic acid-diol binding dominates (Kd ~10⁻⁶ M for RNase B), while non-specific electrostatic interactions are minimized using high-ionic-strength buffers (e.g., 150 mM NaCl) .

- Borate Buffer Competition : Elute bound glycoproteins with 50 mM borate (pH 9.0), which competes for diol-binding sites, enhancing selectivity .

Advanced: What photoresponsive systems can modulate the binding affinity of this compound with diols in real-time applications?

Answer:

- Azobenzene Photoswitches : Incorporate ortho-azobenzene groups to enable reversible E/Z isomerization. Z-isomers enhance diol binding affinity by 20-fold (e.g., Kd shifts from 10⁻³ M to 10⁻⁵ M) under red light (620 nm) .

- Hydrogel Stiffness Control : Tether photoswitches to PEG polymers; irradiation at 450 nm increases crosslinking density (storage modulus ΔG’ > 200 Pa) via enhanced boronate ester formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.